5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid
Description
5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a methyl group at the 5-position of the benzene ring and a 2-trifluoromethylphenyl substituent at the 2-position. This structure combines the carboxylic acid functionality of benzoic acid with electron-withdrawing (trifluoromethyl) and alkyl (methyl) groups, which influence its physicochemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key feature in drug design .
Properties
IUPAC Name |
5-methyl-2-[2-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-6-7-10(12(8-9)14(19)20)11-4-2-3-5-13(11)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVKSEVXUGSSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691121 | |
| Record name | 4-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261635-07-7 | |
| Record name | 4-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid typically involves the reaction of 2-trifluoromethylphenylboronic acid with 5-methyl-2-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation enhances efficiency and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of target proteins and pathways involved in disease processes.
Comparison with Similar Compounds
Table 1: Physicochemical Comparison of Selected Benzoic Acid Derivatives
*LogP values estimated using substituent contributions (trifluoromethyl: +0.88; methyl: +0.50) .
Key Findings :
Analgesic Activity
The compound 5-methyl-2-(4’-methylbenzoyloxy)benzoic acid (ED₅₀ = 81.67 mg/kg) demonstrated analgesic activity comparable to aspirin (ED₅₀ = 87.87 mg/kg) in mice . Structural similarities suggest that 5-methyl-2-(2-trifluoromethylphenyl)benzoic acid may exhibit enhanced activity due to improved bioavailability from the trifluoromethyl group.
Antioxidant Activity
Substituted benzoic acids generally exhibit moderate antioxidant activity, but cinnamic acid derivatives (e.g., caffeic acid) are superior due to resonance stabilization of radicals . For example:
- 2-[5-methyl-2-(2-ethylphenyl)phenoxy]-2-oxoethyl-3,4-dihydroxybenzoate: IC₅₀ = 11.30 µM (vs. ascorbic acid: 24.20 µM) .
Toxicity Profile
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice . For example:
- 0JA (Zero-order connectivity index) : Reflects branching and substituent complexity.
- 1JA (First-order connectivity index) : Captures electronic effects of substituents.
Prediction for 5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid :
- High 0JA and 1JA values due to trifluoromethyl and methyl groups may predict lower acute toxicity (higher LD₅₀) compared to simpler derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
